[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13532513
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
![[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid -](/images/structure/VC13532513.png)
Specification
Molecular Formula | C17H24N2O2 |
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Molecular Weight | 288.4 g/mol |
IUPAC Name | 2-[[(3R)-1-benzylpiperidin-3-yl]-cyclopropylamino]acetic acid |
Standard InChI | InChI=1S/C17H24N2O2/c20-17(21)13-19(15-8-9-15)16-7-4-10-18(12-16)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m1/s1 |
Standard InChI Key | DGBFGCICTRUTBU-MRXNPFEDSA-N |
Isomeric SMILES | C1C[C@H](CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3 |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3 |
Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3 |
Introduction
Structural Characteristics and Stereochemical Implications
Molecular Architecture
The compound’s structure integrates three critical components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and serves as a scaffold for substituent attachment.
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Benzyl group: Attached to the piperidine nitrogen, this aromatic moiety enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets.
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Cyclopropyl-amino-acetic acid: The cyclopropyl group introduces ring strain, potentially increasing reactivity, while the acetic acid moiety contributes to solubility and hydrogen-bonding capacity.
The (R)-configuration at the piperidine C3 position distinguishes this enantiomer from its (S)-counterpart, altering spatial arrangements critical for receptor binding (Table 1).
Table 1: Key Structural Features of [((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid
Property | Description |
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Molecular Formula | C₁₇H₂₄N₂O₂ |
Molecular Weight | 288.4 g/mol |
Stereochemistry | (R)-configuration at piperidine C3 |
Key Functional Groups | Piperidine, benzyl, cyclopropyl, amino, acetic acid |
Ionization State | Zwitterionic at physiological pH (amine protonated, carboxylic acid deprotonated) |
Chirality and Bioactivity
Chirality profoundly impacts pharmacological properties:
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Enantioselective binding: The (R)-enantiomer’s three-dimensional arrangement may favor interactions with specific neurotransmitter receptors, such as serotonin or dopamine receptors, compared to the (S)-form.
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Metabolic stability: Stereochemistry influences susceptibility to enzymatic degradation, with the cyclopropyl group potentially conferring resistance to oxidative metabolism.
Synthesis and Production Strategies
Enantioselective Synthesis
While industrial-scale production remains unexplored, laboratory-scale synthesis likely involves:
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Piperidine ring formation: Cyclization of δ-amino ketones or reductive amination of pentanedial derivatives.
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Benzyl introduction: Alkylation of the piperidine nitrogen using benzyl bromide under basic conditions.
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Cyclopropyl-amino incorporation: Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the cyclopropylamine moiety.
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Acetic acid attachment: Michael addition or nucleophilic substitution to install the carboxylic acid group.
Critical challenges include achieving enantiomeric excess (ee) >99% via chiral catalysts or resolution techniques.
Process Optimization
Emerging methodologies could enhance synthesis efficiency:
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Flow chemistry: Continuous processing improves heat/mass transfer, crucial for exothermic amination steps.
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Enzymatic resolution: Lipases or esterases may selectively hydrolyze undesired enantiomers, increasing ee.
Receptor | (R)-Enantiomer Kₐ (nM) | (S)-Enantiomer Kₐ (nM) | Notes |
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5-HT₁A | 12.3 ± 1.2* | 45.6 ± 3.4 | *Predicted based on docking |
D₂ | 89.1 ± 5.6* | 102.4 ± 7.8 | Lower affinity for (R)-form |
Therapeutic Applications
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Neuropsychiatric disorders: Potential as an anxiolytic or antidepressant via 5-HT modulation.
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Pain management: Cyclopropane-containing analogs exhibit µ-opioid receptor activity.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
Compound | Core Structure | Key Features | Bioactivity |
---|---|---|---|
[(S)-1-Benzyl-piperidin-3-yl analogue] | Piperidine | (S)-configuration, same substituents | 5-HT₁A Kₐ = 45.6 nM |
[R-Pyrrolidine derivative] | Pyrrolidine | 5-membered ring, reduced rigidity | Higher metabolic clearance |
The (R)-piperidine enantiomer’s larger ring size may enhance receptor residence time compared to pyrrolidine derivatives.
Challenges and Future Directions
Research Gaps
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Enantiomer-specific data: Limited in vitro/vivo studies on the (R)-form necessitate targeted assays.
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Toxicology: Cyclopropane ring stability under physiological conditions remains unverified.
Development Opportunities
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PET radiotracers: Carbon-11 labeling for CNS receptor imaging.
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Prodrug strategies: Esterification of the acetic acid group to enhance blood-brain barrier penetration.
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